2-(3-Azabicyclo[3.1.0]hexan-3-yl)ethan-1-ol
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Overview
Description
2-(3-Azabicyclo[310]hexan-3-yl)ethanol is a bicyclic compound that features a nitrogen atom within its structure, making it a heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Azabicyclo[3.1.0]hexan-3-yl)ethanol typically involves cyclopropanation reactions. One common method is the palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones, which provides a wide spectrum of 3-azabicyclo[3.1.0]hexane derivatives in high yields and diastereoselectivities . Another approach involves the photochemical decomposition of CHF2-substituted pyrazolines, which offers the advantages of simple operation and mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the scalability of the aforementioned synthetic routes suggests potential for industrial application. The palladium-catalyzed cyclopropanation method, in particular, is practical for gram-scale production .
Chemical Reactions Analysis
Types of Reactions
2-(3-Azabicyclo[3.1.0]hexan-3-yl)ethanol undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as carbonyls or carboxyls.
Reduction: This reaction can convert carbonyl groups to alcohols or amines.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(3-Azabicyclo[3.1.0]hexan-3-yl)ethanol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3-Azabicyclo[3.1.0]hexan-3-yl)ethanol involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
3-Azabicyclo[3.1.0]hexane: A structurally related compound with similar biological activities.
2-Azabicyclo[3.1.0]hexan-3-one:
Uniqueness
2-(3-Azabicyclo[310]hexan-3-yl)ethanol is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
743438-31-5 |
---|---|
Molecular Formula |
C7H13NO |
Molecular Weight |
127.18 g/mol |
IUPAC Name |
2-(3-azabicyclo[3.1.0]hexan-3-yl)ethanol |
InChI |
InChI=1S/C7H13NO/c9-2-1-8-4-6-3-7(6)5-8/h6-7,9H,1-5H2 |
InChI Key |
ZTYGFHUOXIWCQY-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1CN(C2)CCO |
Origin of Product |
United States |
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